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Compound of Interest

Compound Name: 2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189 Get Quote

An In-depth Technical Guide to 2-Iodo-1,3-diphenylbenzene: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-iodo-1,3-diphenylbenzene (also

known as 2'-iodo-m-terphenyl), a significant chemical intermediate for researchers in organic

synthesis, materials science, and drug development. The document details the compound's

core physical and chemical properties, expected spectroscopic characteristics, and key

reactive traits. Emphasis is placed on its role as a sterically hindered aryl iodide, a versatile

precursor for advanced molecular architectures via cross-coupling reactions. A validated

synthetic protocol, potential applications, and essential safety information are also presented to

offer a complete scientific resource for laboratory professionals.

Introduction to the m-Terphenyl Scaffold
Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring

substituted with two phenyl groups.[1][2] The meta-substituted isomer, m-terphenyl (1,3-

diphenylbenzene), provides a rigid, V-shaped scaffold that has been extensively utilized in the

development of sterically demanding ligands for organometallic catalysis and as a core

structure in materials science.[3][4]

The introduction of a reactive functional group onto this scaffold significantly enhances its utility

as a synthetic building block. 2-Iodo-1,3-diphenylbenzene is one such derivative, combining
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the steric bulk and rigidity of the m-terphenyl backbone with the versatile reactivity of an aryl

iodide. The carbon-iodine bond serves as a prime reaction site for forming new carbon-carbon

and carbon-heteroatom bonds, making it an invaluable precursor for constructing complex,

multi-functional molecules.

Compound Identification and Physical Properties
Accurate identification and understanding of a compound's physical properties are fundamental

for its successful application in research.

Core Identifiers
The following table summarizes the key identifiers for 2-iodo-1,3-diphenylbenzene.

Identifier Value Source(s)

IUPAC Name 2-iodo-1,3-diphenylbenzene [5]

Synonyms
2'-Iodo-(1,1',3',1'')terphenyl, 2'-

Iodo-m-terphenyl
[5][6]

CAS Number 82777-09-1 [5][6][7][8]

Molecular Formula C₁₈H₁₃I [5][6][7]

Molecular Weight 356.21 g/mol [7]

Physical and Handling Properties
The physical state and stability of the compound dictate its proper storage and handling.
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Property Value Source(s)

Appearance
White to orange to green

powder or crystals
[6]

Melting Point 113-116 °C [6]

Boiling Point

Data not available; the parent

m-terphenyl boils at 365 °C.[9]

[10]

N/A

Solubility

Insoluble in water; likely

soluble in aromatic solvents

(e.g., toluene, benzene) and

sparingly soluble in lower

alcohols, similar to its parent

compound m-terphenyl.[10]

[11]

N/A

Storage Conditions

Store in a dark place, sealed in

a dry environment at room

temperature.

[6]

Sensitivity Light-sensitive [6]

Spectroscopic and Structural Characterization
While specific analytical data for this compound is not widely published by commercial

suppliers[8], its structure allows for the confident prediction of its spectroscopic features.

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region

(typically δ 7.0-8.0 ppm). The protons on the central, substituted benzene ring will exhibit

distinct chemical shifts and coupling patterns compared to the ten protons of the two flanking

phenyl groups due to the anisotropic effect of the iodine atom and the steric crowding.

¹³C NMR: The spectrum will display multiple resonances in the aromatic region (δ 120-150

ppm). A key diagnostic signal is the carbon atom directly bonded to the iodine, which is

expected to appear at a significantly upfield chemical shift (ca. δ 90-100 ppm) due to the

heavy-atom effect of iodine.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching

from the sp² hybridized carbons of the aromatic rings (~3100-3000 cm⁻¹), aromatic C=C ring

stretching vibrations (a series of peaks from ~1600-1400 cm⁻¹), and out-of-plane C-H

bending. The C-I stretch is a weaker absorption found at lower frequencies, typically below

600 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a

prominent molecular ion peak (M⁺) at m/z = 356. Key fragmentation pathways would likely

include the loss of the iodine atom (M-127) to give a fragment at m/z = 229, and subsequent

fragmentation of the terphenyl core.

Chemical Properties and Reactivity
The chemical behavior of 2-iodo-1,3-diphenylbenzene is dominated by the carbon-iodine

bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes it an

excellent leaving group and a versatile handle for synthetic transformations.

Utility in Cross-Coupling Reactions
Aryl iodides are premium substrates for a wide array of palladium-catalyzed cross-coupling

reactions.[12] The C-I bond readily undergoes oxidative addition to low-valent palladium

centers, initiating the catalytic cycle. This makes 2-iodo-1,3-diphenylbenzene an ideal

precursor for:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Influence of Steric Hindrance
A defining feature of this molecule is the significant steric hindrance around the reactive C-I

bond, imposed by the two flanking phenyl groups. This has profound implications for its

reactivity:
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Reaction Kinetics: The steric bulk can slow down the rate of reaction compared to less

hindered aryl iodides, potentially requiring more forcing conditions (higher temperatures,

longer reaction times) or specialized catalysts with bulky ligands that facilitate the reaction.

Selective Functionalization: The steric hindrance can be exploited to achieve selectivity in

certain reactions or to stabilize otherwise reactive species formed at the reaction site.

Synthesis and Methodologies
Metal-catalyzed cross-coupling reactions provide the most efficient and versatile routes to

terphenyl derivatives.[12] A robust method for preparing 2-iodo-1,3-diphenylbenzene involves

a sequential Suzuki cross-coupling strategy.

Proposed Synthetic Workflow
A logical and field-proven approach starts from a commercially available dihalo-iodobenzene,

such as 1,3-dibromo-2-iodobenzene, and introduces the two phenyl groups via a double Suzuki

coupling reaction with phenylboronic acid.
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1,3-Dibromo-2-iodobenzene

Reaction Mixture

Phenylboronic Acid (2.2 equiv)
Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)
Solvent (e.g., Toluene/H₂O)

 Additives

Heat (e.g., 90-100 °C)

 Step 1

Workup & Purification
(Extraction, Chromatography)

 Step 2

2-Iodo-1,3-diphenylbenzene

 Final Product

Click to download full resolution via product page

Caption: Synthetic workflow for 2-iodo-1,3-diphenylbenzene via double Suzuki coupling.

Experimental Protocol: Double Suzuki Coupling
Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst

like Pd(PPh₃)₄ is standard for Suzuki reactions. A phase-transfer solvent system

(Toluene/Water) and an inorganic base (K₂CO₃) are used to facilitate the reaction between the

organic-soluble aryl halide and the water-soluble boronic acid salt. Heating is necessary to

overcome the activation energy for this transformation.
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Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a

magnetic stirrer, and a nitrogen inlet, add 1,3-dibromo-2-iodobenzene (1.0 eq),

phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

Inerting: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen,

which can deactivate the palladium catalyst.

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as

tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor

the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup: Cool the reaction to room temperature. Separate the organic layer and wash it

sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 2-iodo-1,3-diphenylbenzene as a solid.

Applications in Research and Development
The unique combination of steric bulk, a rigid framework, and a reactive C-I bond makes 2-
iodo-1,3-diphenylbenzene a valuable intermediate in several advanced research areas.

Materials Science: It serves as a key building block for synthesizing novel organic light-

emitting diode (OLED) materials, liquid crystals, and other functional organic materials where

the bulky terphenyl core can be used to control intermolecular packing and prevent

luminescence quenching.

Ligand Synthesis for Catalysis: The compound is a precursor for creating highly sterically

hindered phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands can stabilize

reactive metal centers, enabling challenging catalytic transformations with high selectivity.
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Drug Discovery and Medicinal Chemistry: The rigid m-terphenyl scaffold can be used to

position pharmacophores in a precise three-dimensional orientation. The C-I bond allows for

the facile introduction of diverse functional groups, enabling the exploration of structure-

activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling
As a laboratory chemical, 2-iodo-1,3-diphenylbenzene requires careful handling in

accordance with established safety protocols.

GHS Hazard Statements: According to aggregated data, the compound is classified with the

following hazards:

H302: Harmful if swallowed.[5]

H319: Causes serious eye irritation.[5]

H410: Very toxic to aquatic life with long-lasting effects.[5]

Handling Recommendations:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

Take precautions to prevent its release into the environment.

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent

degradation.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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